molecular formula C10H14BrNO B1381242 5-Bromo-2-butoxy-4-methylpyridine CAS No. 1289008-41-8

5-Bromo-2-butoxy-4-methylpyridine

Cat. No.: B1381242
CAS No.: 1289008-41-8
M. Wt: 244.13 g/mol
InChI Key: ZSHZIESUSUAKKH-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-4-methylpyridine: is an organic compound with the molecular formula C10H14BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a butoxy group at the 2nd position, and a methyl group at the 4th position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-4-methylpyridine typically involves the bromination of 2-butoxy-4-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxy-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents and catalysts. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .

Properties

IUPAC Name

5-bromo-2-butoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHZIESUSUAKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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